Norquetiapine
Overview
Description
Norquetiapine, the active metabolite of quetiapine, exhibits distinct pharmacological activities essential for its clinical efficacy, including pharmacokinetic stability and pharmacological properties beneficial in the treatment of schizophrenia and mood disorders. Research has explored its synthesis, molecular structure, and properties to understand its therapeutic potential and long-acting formulations due to its short half-life (Park et al., 2018).
Synthesis Analysis
Norquetiapine is synthesized as an active metabolite of quetiapine through cytochrome P450 system metabolism in the liver. Advanced formulations, including poly(d,l-lactic-co-glycolic acid) (PLGA) microspheres, have been developed to enhance its entrapment efficiency and prolong its release, demonstrating the compound's amorphous nature and stable release properties (Park et al., 2018).
Molecular Structure Analysis
Norquetiapine's molecular structure contributes to its pharmacological profile, distinct from quetiapine. It interacts with various receptors, including dopaminergic, noradrenergic, and serotonergic receptors, influencing its antidepressant and anxiolytic properties. The structural analysis reveals its mechanism of action, highlighting the importance of its active metabolite in quetiapine's efficacy (López-Muñoz & Álamo, 2013).
Chemical Reactions and Properties
Norquetiapine's chemical properties enable its interaction with brain receptors and transporters, playing a crucial role in its psychotropic effects. Studies have shown its high affinity for 5-HT2A receptors and moderate to high affinity for the norepinephrine transporter (NET) and 5-HT2C receptors, which are associated with its antidepressant activity (Nyberg & Widzowski, 2010).
Physical Properties Analysis
The physical properties of norquetiapine, including its solubility and stability, have been examined to optimize its delivery and efficacy. Its formulation into PLGA microspheres has shown to significantly improve its physical stability, demonstrating a controlled release mechanism that could benefit long-term treatment strategies (Park et al., 2018).
Chemical Properties Analysis
The chemical characteristics of norquetiapine contribute to its therapeutic effects and interactions within the central nervous system. Its ability to modulate various neurotransmitter systems through receptor interaction and inhibition reflects its complex chemical nature, underpinning its efficacy in treating mood disorders and schizophrenia (Nyberg & Widzowski, 2010).
Scientific Research Applications
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Application in Psychiatry
- Field : Psychiatry
- Summary of Application : Norquetiapine, the active metabolite of quetiapine, is thought to be responsible for the anxiolytic and antidepressant effects of quetiapine . It is used in the treatment of schizophrenia, bipolar depression, and major depressive disorder .
- Methods of Application : The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution .
- Results or Outcomes : In one study, researchers found quetiapine to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia . In another large study, discontinuation rates due to treatment failure were lower with high-dose quetiapine than low-dose quetiapine and placebo .
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Application in Neuropharmacology
- Field : Neuropharmacology
- Summary of Application : Norquetiapine plays a fundamental role in the antidepressant efficacy of quetiapine . It selectively inhibits noradrenaline reuptake, is a partial 5-HT 1A receptor agonist, and acts as an antagonist at presynaptic α 2, 5-HT 2C, and 5-HT 7 receptors .
- Methods of Application : The pharmacokinetic characteristics of quetiapine, the parent compound of norquetiapine, include a half-life of 7 hours, nearly 100% oral bioavailability in tablet form, and a time to peak plasma concentration of 1–2 hours for the immediate-release formulation .
- Results or Outcomes : The available data suggest that the antidepressant activity of quetiapine is mediated, at least in part, by norquetiapine .
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Role in Antidepressant Efficacy
- Field : Neuropharmacology
- Summary of Application : Norquetiapine plays a fundamental role in the antidepressant efficacy of quetiapine . It selectively inhibits noradrenaline reuptake, is a partial 5-HT 1A receptor agonist, and acts as an antagonist at presynaptic α 2, 5-HT 2C, and 5-HT 7 receptors .
- Methods of Application : The pharmacokinetic characteristics of quetiapine, the parent compound of norquetiapine, include a half-life of 7 hours, nearly 100% oral bioavailability in tablet form, and a time to peak plasma concentration of 1–2 hours for the immediate-release formulation .
- Results or Outcomes : The available data suggest that the antidepressant activity of quetiapine is mediated, at least in part, by norquetiapine .
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Treatment of Mood Disorders
- Field : Psychiatry
- Summary of Application : Norquetiapine, the active metabolite of quetiapine, is thought to be responsible for the anxiolytic and antidepressant effects of quetiapine through inhibition of the norepinephrine transporter (NET) and serotonin receptor agonism .
- Methods of Application : The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution .
- Results or Outcomes : In one study, researchers found quetiapine to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia . In another large study, discontinuation rates due to treatment failure were lower with high-dose quetiapine than low-dose quetiapine and placebo .
-
Role in Antipsychotic Efficacy
- Field : Psychiatry
- Summary of Application : Norquetiapine, the active metabolite of quetiapine, is thought to be responsible for the anxiolytic and antidepressant effects of quetiapine through inhibition of the norepinephrine transporter (NET) and serotonin receptor agonism .
- Methods of Application : The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution .
- Results or Outcomes : In one seminal study, researchers found quetiapine to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia . In another large study, discontinuation rates due to treatment failure were lower with high-dose quetiapine than low-dose quetiapine and placebo .
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Potential Role in Delirium
- Field : Neurology
- Summary of Application : There have been reports suggesting a potential link between quetiapine, the parent compound of norquetiapine, and delirium .
- Methods of Application : The exact mechanism of how quetiapine might induce delirium is not well understood and requires further research .
- Results or Outcomes : From the review, there are no other reports of delirium linked to quetiapine .
Safety And Hazards
properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881147 | |
Record name | Norquetiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norquetiapine | |
CAS RN |
5747-48-8 | |
Record name | Norquetiapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norquetiapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norquetiapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORQUETIAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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